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Compound of Interest

Compound Name: Thioformaldehyde

Cat. No.: B1214467 Get Quote

A detailed guide for researchers and scientists on the structural and rotational properties of

thioformaldehyde (H2CS) and formaldehyde (H2CO), supported by experimental data.

This guide provides a comprehensive comparison of the rotational constants and molecular

structures of thioformaldehyde (H2CS) and its oxygen analogue, formaldehyde (H2CO). The

data presented is crucial for researchers in fields such as astrophysics, molecular

spectroscopy, and computational chemistry, enabling a deeper understanding of the physical

and chemical properties of these fundamental molecules.

Data Presentation: A Side-by-Side Comparison
The rotational constants (A, B, and C) and key structural parameters for both H2CS and H2CO

are summarized in the tables below for easy reference and comparison. These values have

been compiled from various spectroscopic studies.

Table 1: Rotational Constants of H2CS and H2CO

Molecule A (cm⁻¹) B (cm⁻¹) C (cm⁻¹)

H2CS 9.72718 0.59040 0.55544

H2CO 9.405 1.295 1.134

Table 2: Molecular Structure of H2CS and H2CO
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Molecule
C=S/C=O Bond
Length (Å)

C-H Bond Length
(Å)

H-C-H Bond Angle
(°)

H2CS 1.611[1] 1.087[1] 116.52[1]

H2CO 1.208 1.116 116.5

Structural Insights from Rotational Constants
The rotational constants of a molecule are inversely proportional to its moments of inertia.

Consequently, they provide valuable information about the molecule's geometry. The

substitution of the oxygen atom in formaldehyde with a heavier sulfur atom in

thioformaldehyde leads to a significant increase in the moments of inertia, which is reflected

in the smaller rotational constants of H2CS compared to H2CO.

Both H2CS and H2CO are asymmetric top molecules, meaning all three of their rotational

constants are different.[2][3] However, they are close to the prolate symmetric top limit.
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Caption: Relationship between molecular structure and rotational constants for H2CS and

H2CO.
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The determination of rotational constants and molecular structures for H2CS and H2CO relies

on high-resolution spectroscopic techniques.

Microwave Spectroscopy
The primary experimental method for obtaining precise rotational constants is microwave

spectroscopy. This technique measures the frequencies of rotational transitions in the gas

phase.

Experimental Workflow:

Sample Preparation: A gaseous sample of the molecule is introduced into a high-vacuum

chamber. For a transient species like thioformaldehyde, it is often produced in situ through

pyrolysis of a suitable precursor.

Microwave Radiation: The sample is irradiated with microwave radiation of a precisely known

and tunable frequency.

Detection: When the frequency of the microwave radiation matches the energy difference

between two rotational levels of the molecule, the radiation is absorbed. This absorption is

detected, and the frequency is recorded.

Spectral Analysis: The observed transition frequencies are then fitted to a Hamiltonian model

for an asymmetric rotor. This fitting process yields the rotational constants (A, B, and C) and

centrifugal distortion constants.

Numerous rotational transitions for both H2CS and H2CO have been measured with high

accuracy, with some studies extending into the terahertz frequency region.[3][4]

Structure Determination
The experimentally determined rotational constants for the primary molecule and its

isotopologues (e.g., H2C34S, D2CS) are used to determine the molecular structure. By

analyzing the changes in the moments of inertia upon isotopic substitution, the positions of the

atoms within the molecule can be precisely calculated, leading to the determination of bond

lengths and bond angles. Quantum-chemical calculations are also employed to complement

the experimental data and to derive semi-empirical equilibrium structural parameters.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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